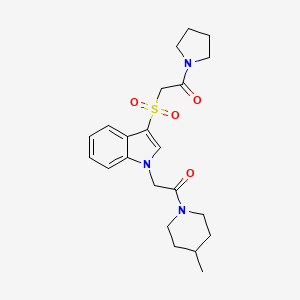

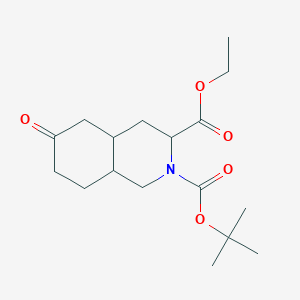

![molecular formula C10H9F2N3S2 B2796491 N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 727717-93-3](/img/structure/B2796491.png)

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZS and is synthesized through a specific process that involves the use of various reagents and solvents.

Scientific Research Applications

Ligand-forced Dimerization of Copper(I)-olefin Complexes

1,3,4-thiadiazoles, including derivatives such as N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, are noted for their broad potential applications across medicine, agriculture, and materials chemistry due to their heterocyclic nature. In a study by Ardan et al. (2017), 1,3,4-thiadiazoles were investigated for their ability to act as ligands in the formation of crystalline copper(I) π-complexes. This research highlights the structural versatility and coordination behavior of thiadiazoles with transition metal ions, which can be leveraged in organometallic material engineering Ardan et al., 2017.

Antimicrobial and Antifungal Applications

Thiadiazole derivatives, including those structurally related to N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, have been explored for their antimicrobial and antifungal properties. Sych et al. (2019) synthesized a series of 1,3,4-thiadiazole derivatives and tested them against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. The study identified compounds with significant antimicrobial activity, suggesting the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents Sych et al., 2019.

Synthesis and Evaluation for CNS Activity

Research has also explored the central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are chemically related to N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. Clerici et al. (2001) evaluated the effects of these compounds on CNS activity by varying substituents in the thiadiazole moiety. Some derivatives exhibited significant antidepressant and anxiolytic properties, indicating the therapeutic potential of thiadiazole derivatives in treating CNS disorders Clerici et al., 2001.

Mechanism of Action

Target of Action

The primary target of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine acts as a selective inhibitor of STAT3 . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .

Result of Action

The inhibition of STAT3 by N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine leads to anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis in these cells . In a xenograft model of DU145, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .

properties

IUPAC Name |

N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3S2/c11-8(12)16-10-15-14-9(17-10)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHVSQQDAFHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(S2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

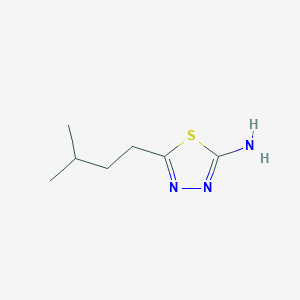

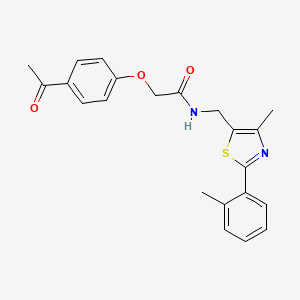

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

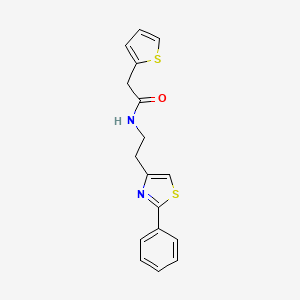

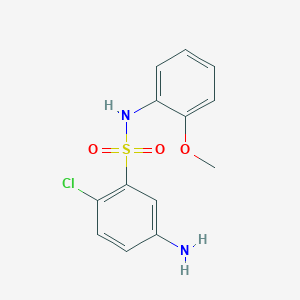

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

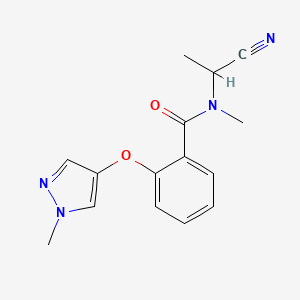

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)